molecular formula C13H10BrNO2S B2428827 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 1016746-08-9

2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid

Cat. No.: B2428827
CAS No.: 1016746-08-9
M. Wt: 324.19
InChI Key: CXLHGQGBIGZCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H10BrNO2S It is a derivative of nicotinic acid, featuring a bromophenyl group and a sulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-mercaptopyridine-3-carboxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 4-bromobenzyl chloride is reacted with 2-mercaptopyridine-3-carboxylic acid under reflux conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the sulfanyl group can participate in binding interactions, while the pyridine ring can engage in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
  • 2-{[(4-Methylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
  • 2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid

Uniqueness

2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2S/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLHGQGBIGZCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.